(3R,4S)-1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
(3R,4S)-1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid is a chiral compound with a unique structure that includes a pyrrolidine ring substituted with a benzyl group and a 3-methylphenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl and 3-Methylphenyl Groups: These groups can be introduced through various substitution reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (3R,4S) enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzyl and 3-methylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3R,4S)-1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (3R,4S)-1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid used in various organic synthesis reactions.
Cyproheptadine: A compound with similar structural features used as an antihistamine.
Uniqueness
(3R,4S)-1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid is unique due to its specific chiral configuration and the presence of both benzyl and 3-methylphenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1381947-47-2 |
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Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(3R,4S)-1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C19H21NO2/c1-14-6-5-9-16(10-14)17-12-20(13-18(17)19(21)22)11-15-7-3-2-4-8-15/h2-10,17-18H,11-13H2,1H3,(H,21,22)/t17-,18+/m1/s1 |
InChI Key |
KKSMMUXMPIVMCZ-MSOLQXFVSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H]2CN(C[C@@H]2C(=O)O)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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